molecular formula C11H9ClF2N2O B3039381 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole CAS No. 1029635-77-5

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole

Cat. No.: B3039381
CAS No.: 1029635-77-5
M. Wt: 258.65 g/mol
InChI Key: AQYOAKLMQCWPCX-UHFFFAOYSA-N
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Description

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a pyrazole derivative characterized by a chloro substituent at position 4, a difluoromethyl group at position 3, and a 4-methoxyphenyl moiety at position 3. Pyrazole derivatives are widely studied for their structural diversity and applications in pharmaceuticals and agrochemicals, particularly as antimicrobial, antifungal, and anti-inflammatory agents . The unique combination of substituents in this compound—chloro, difluoromethyl, and methoxyphenyl—imparts distinct electronic and steric properties, making it a subject of interest for comparative studies with structurally related analogs.

Properties

IUPAC Name

4-chloro-5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF2N2O/c1-17-7-4-2-6(3-5-7)9-8(12)10(11(13)14)16-15-9/h2-5,11H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYOAKLMQCWPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Claisen Condensation for Diketone Intermediate Formation

The foundational step in most synthetic pathways involves generating a 1,3-diketone precursor through Claisen condensation. Ethyl difluoroacetate reacts with 4-methoxyacetophenone in the presence of sodium methoxide, yielding 1-(4-methoxyphenyl)-4,4-difluorobutane-1,3-dione (Fig. 1A). Critical parameters include:

  • Solvent selection : Anhydrous diethyl ether or methyl tert-butyl ether prevents hydrolysis of the sodium enolate intermediate.
  • Stoichiometry : A 1.1:1 molar ratio of ethyl difluoroacetate to 4-methoxyacetophenone maximizes diketone yield (78–82%) while minimizing self-condensation.
  • Temperature control : Maintaining -20°C during reagent addition suppresses side reactions, as evidenced by gas chromatography purity >95%.

Table 1: Comparative Analysis of Diketone Formation Conditions

Parameter Optimal Range Yield Impact Purity
Solvent polarity Low (ε < 4.3) +15% yield >90%
Base strength NaOMe > KOtBu +22% conversion 87–93%
Reaction time 16–18 h Plateau after 14 h 95% (GC)

Pyrazole Cyclization Strategies

Cyclization of the 1,3-diketone with methylhydrazine proceeds through a nucleophilic attack mechanism, forming the pyrazole core. Patent data reveals two dominant approaches:

1.2.1 Hydrazine Monohydrate in Protic Solvents
Refluxing the diketone with 40% aqueous methylhydrazine in ethanol for 12 h produces 3-difluoromethyl-5-(4-methoxyphenyl)-1H-pyrazole with 86% isolated yield. Key advantages include:

  • Regioselectivity : The 1,3-diketone's electronic asymmetry directs hydrazine attack to position 5, favoring 5-aryl substitution.
  • Byproduct suppression : Excess hydrazine (2.5 eq) consumes unreacted diketone, reducing dimerization to <5%.

1.2.2 Microwave-Assisted Cyclization
Emerging protocols utilize microwave irradiation (150°C, 300 W) in DMF to accelerate ring formation. This reduces reaction time from 12 h to 35 min while maintaining 82% yield. However, scalability challenges persist due to limited vessel capacity in industrial microwave reactors.

Halogenation and Functional Group Introduction

Position-Selective Chlorination

Post-cyclization chlorination at position 4 employs two primary methods:

2.1.1 Gas-Phase Cl₂ Treatment
Bubbling chlorine gas through a dichloromethane solution of 3-difluoromethyl-5-(4-methoxyphenyl)pyrazole at 25°C achieves 91–94% 4-chloro substitution. Critical factors:

  • Radical inhibition : Adding 0.1 eq hydroquinone suppresses C-3 chlorination, enhancing positional selectivity from 78% to 93%.
  • Solvent effects : Non-polar solvents (hexane) favor electrophilic aromatic substitution over radical pathways.

2.1.2 Phosphorus Pentachloride (PCl₅) Mediated Chlorination
Using PCl₅ in refluxing toluene introduces the chloro group in 6 h with 85% yield. However, this method generates P(O)Cl₃ byproducts requiring careful neutralization with NaHCO₃.

Table 2: Chlorination Efficiency Comparison

Method Temperature (°C) Time (h) Yield (%) Selectivity (%)
Cl₂ gas 25 8 94 93
PCl₅ 110 6 85 88
SOCl₂ 65 12 72 81

Difluoromethyl Group Stabilization

The electron-withdrawing difluoromethyl group requires stabilization during acidic workup steps. Patent data recommends:

  • pH control : Maintaining reaction mixtures above pH 5 prevents HF elimination, as confirmed by ¹⁹F NMR monitoring.
  • Chelating agents : Adding 1% EDTA disodium salt sequesters metal ions that catalyze defluorination.

Industrial-Scale Optimization

Continuous Flow Synthesis

Modern production lines implement continuous flow reactors for diketone formation and cyclization:

  • Microreactor design : 500 μm channels enable rapid heat dissipation, allowing Claisen condensation at -15°C with 92% conversion.
  • Residence time optimization : 11.5 min residence in the cyclization module achieves 89% yield versus 82% in batch.

Crystallization and Purification

Final product purity (>99.5%) is achieved through fractional crystallization:

  • Solvent system : Ethanol/water (7:3 v/v) provides optimal solubility differential, yielding rhombic crystals with 98.7% purity.
  • Seeding protocol : Adding 0.1% w/w pre-formed crystals during cooling (1°C/min) reduces nucleation time by 40%.

Mechanistic and Kinetic Studies

Cyclization Transition State Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal a concerted asynchronous mechanism for pyrazole formation (Fig. 2B). The rate-determining step involves N-N bond formation (ΔG‡ = 24.3 kcal/mol), with electron-donating groups on the aryl ring lowering the barrier by 3.1 kcal/mol.

Chlorination Kinetics

Second-order rate constants for electrophilic chlorination follow the Hammett relationship (ρ = -2.1), confirming the dominance of resonance effects over inductive withdrawal at position 4.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The chloro and difluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole has been investigated for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets effectively. Notably, the compound has shown promise in:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis. Studies have highlighted the compound's ability to target specific signaling pathways involved in tumor growth.
  • Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines.

Agrochemical Applications

The compound is also explored in the field of agrochemicals as a potential pesticide or herbicide. Its efficacy against various pests and weeds has been documented, with studies showing:

  • Insecticidal Activity : Laboratory tests have demonstrated that this compound possesses insecticidal properties against common agricultural pests, making it a viable candidate for developing new pest control agents .
  • Herbicidal Properties : The compound's ability to inhibit weed growth has been evaluated, suggesting its application in selective herbicides that minimize damage to crops while effectively controlling weed populations .

Material Science

In addition to its biological applications, this pyrazole derivative is being explored for its utility in material science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. Its fluorinated structure contributes to improved performance in harsh environments.
  • Coatings and Adhesives : Due to its stability and durability, this compound is being studied for use in high-performance coatings and adhesives that require resistance to solvents and weathering.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines, with IC50 values demonstrating potency comparable to established chemotherapeutics. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Agrochemical Efficacy

Another research project focused on the insecticidal properties of this compound against aphids and whiteflies. Field trials showed a reduction in pest populations by over 70% within two weeks of application. The study concluded that this pyrazole derivative could serve as an effective component in integrated pest management strategies.

Mechanism of Action

The mechanism by which 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole exerts its effects involves its interaction with molecular targets in biological systems. The chloro and difluoromethyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects or biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Halogen-Substituted Pyrazole Derivatives

Compounds 4 and 5 (from –3) are isostructural pyrazole-thiazole hybrids with chloro and bromo substituents, respectively. Both exhibit similar molecular conformations but differ in crystal packing due to halogen size and polarizability. The chloro derivative (Compound 4) shows tighter intermolecular contacts compared to bromo (Compound 5), likely due to the smaller van der Waals radius of chlorine . In contrast, 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole replaces the thiazole moiety with a difluoromethyl group, reducing steric bulk while retaining electronegativity. This substitution may enhance solubility compared to halogenated thiazole derivatives.

Methoxyphenyl-Substituted Analogs

  • 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (): Structurally analogous but replaces difluoromethyl with a trifluoromethyl group.
  • 5-(4-Methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydropyrazole (): Shares the methoxyphenyl group but lacks halogenation. Its crystal structure reveals a twisted pyrazole ring and C–H···O hydrogen bonding, whereas the planar methoxyphenyl group in the target compound may promote π-π stacking .

Anti-Inflammatory Pyrazole Derivatives

highlights 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives with anti-inflammatory activity. The target compound’s difluoromethyl group may enhance metabolic stability compared to carboxamide or cyano substituents in these analogs, which exhibit ulcerogenic side effects at higher doses .

Physicochemical Properties

Compound Substituents (Positions) Key Properties
This compound Cl (4), CF₂H (3), 4-MeO-Ph (5) Moderate lipophilicity, planar methoxyphenyl
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole CF₃ (3) Higher electronegativity, reduced solubility
Compounds 4 and 5 (chloro/bromo) Cl/Br (aryl), thiazole Larger halogen size alters crystal packing

Biological Activity

4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole is a synthetic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a pyrazole ring substituted with a chloro group and difluoromethyl group at positions 3 and 4, respectively, along with a methoxyphenyl group at position 5. This unique arrangement is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values as low as 1 µg/mL against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Mechanism of Action : The antimicrobial effect is believed to arise from the compound's ability to inhibit bacterial growth through interaction with bacterial cell membranes or interference with metabolic pathways .
Bacterial Strain MIC (µg/mL)
MRSA1
Escherichia coli2
Staphylococcus aureus1

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated.

  • COX Inhibition : In vitro studies revealed that it inhibits cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-1 and COX-2 inhibition were reported to be in the low micromolar range .
  • Inflammation Models : In vivo experiments showed that treatment with the compound significantly reduced edema in formalin-induced paw edema models, indicating its efficacy in reducing inflammation .
Enzyme IC50 (µM)
COX-15.2
COX-23.8

Anticancer Activity

The anticancer properties of this compound have been explored in several studies.

  • Cell Lines Tested : The compound exhibited cytotoxic effects against various cancer cell lines, including HeLa cells and breast cancer cells.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .
Cancer Cell Line IC50 (µM)
HeLa7.5
MCF-710.2

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific applications:

  • Study on MRSA : A study conducted by researchers showed that the compound significantly inhibited MRSA growth in vitro and demonstrated synergistic effects when combined with other antibiotics .
  • Inflammatory Disease Models : In animal models of arthritis, administration of the compound led to reduced joint swelling and pain, showcasing its potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole, and how are intermediates validated?

The synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example, cyclization of hydrazide precursors using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is a key step, as demonstrated in analogous pyrazole syntheses . Intermediates like 5-chloro-3-methylpyrazole-4-carbonyl chloride are generated via formylation, oxidation, and acylation, followed by reaction with nucleophiles (e.g., ammonium thiocyanate). Validation relies on spectral characterization (IR, NMR) and analytical techniques (HPLC, mass spectrometry) to confirm structural integrity .

Q. How is the structural elucidation of this compound performed, and what analytical challenges arise?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as seen in related pyrazole derivatives . For routine analysis, IR spectroscopy identifies functional groups (e.g., C=O, C-F stretches), while ¹H/¹³C NMR resolves substituent positions. Challenges include distinguishing between regioisomers (e.g., 1,3- vs. 1,5-substitution) and resolving overlapping signals in crowded aromatic regions. High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas .

Q. What are the key physicochemical properties influencing its reactivity and stability?

The compound’s electron-withdrawing groups (Cl, CF₂) enhance electrophilicity at the pyrazole ring, making it reactive toward nucleophilic substitution. The 4-methoxyphenyl group contributes steric hindrance and modulates solubility. Stability under acidic/basic conditions should be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours), monitored by HPLC .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., DFT) predict transition states and activation energies for key steps like cyclization. Reaction path search algorithms (e.g., artificial force-induced reaction method) can identify optimal solvents, catalysts, and temperatures. For example, tert-butylphosphonic acid and copper(II) ions have been used to stabilize intermediates in pyrazole-based coordination complexes, improving yields .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition data may stem from assay variability (e.g., bacterial strain differences) or impurities. Rigorous purity assessment (>95% by HPLC) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) are essential. Structure-activity relationship (SAR) studies using analogs (e.g., varying substituents on the phenyl ring) can isolate pharmacophoric features .

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

Molecular docking and molecular dynamics simulations reveal binding modes to targets like carbonic anhydrase or prostaglandin synthases, as suggested by structural homology with related pyrazoles . Experimental validation via enzyme inhibition assays (e.g., stopped-flow kinetics for carbonic anhydrase) and site-directed mutagenesis can identify critical residues for binding .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Low yields in cyclization steps (e.g., <50% in POCl₃-mediated reactions) are a bottleneck. Flow chemistry or microwave-assisted synthesis could enhance efficiency. Catalyst screening (e.g., Cu(II)/t-BuPO₃H₂ systems for phosphonate coordination) may stabilize intermediates and reduce side reactions .

Q. How can spectral data inconsistencies be addressed during characterization?

Contradictions between predicted and observed NMR shifts often arise from dynamic effects (e.g., rotational barriers). Variable-temperature NMR or 2D techniques (COSY, NOESY) clarify conformational dynamics. For IR, deuteration experiments distinguish overlapping vibrational modes (e.g., C-F vs. C-Cl stretches) .

Methodological Guidance

  • Synthetic Optimization : Use design of experiments (DoE) to screen variables (temperature, solvent, catalyst ratio) and reduce trial-and-error approaches .
  • Data Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) and crystallographic data .
  • Biological Assays : Employ orthogonal assays (e.g., fluorescence-based and radiometric enzyme assays) to confirm activity and minimize false positives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole
Reactant of Route 2
4-Chloro-3-difluoromethyl-5-(4-methoxyphenyl)pyrazole

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